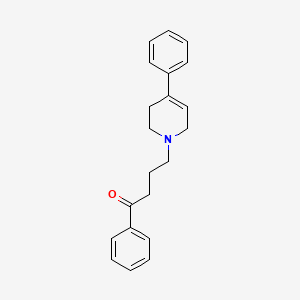
1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl- is an organic compound that belongs to the class of ketones It features a butanone backbone with a phenyl group and a dihydropyridine ring attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl- typically involves multi-step organic reactions. One possible route could involve the condensation of a phenyl-substituted dihydropyridine with a butanone derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and dihydropyridine groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be explored for its potential use in drug development and pharmacology.
Industry: May have applications in the production of fine chemicals and materials.
作用机制
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may involve binding to specific receptors or enzymes, altering biochemical pathways, or modulating cellular functions. Detailed studies would be required to elucidate the exact mechanisms.
相似化合物的比较
Similar Compounds
1-Butanone, 4-phenyl-: A simpler analog without the dihydropyridine ring.
4-Phenyl-1,2,3,6-tetrahydropyridine: A related compound with a similar dihydropyridine structure.
Phenylbutanone derivatives: Various derivatives with different substituents on the phenyl or butanone groups.
Uniqueness
1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl- is unique due to the presence of both a phenyl group and a dihydropyridine ring, which may confer distinct chemical and biological properties compared to simpler analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
属性
CAS 编号 |
5061-32-5 |
|---|---|
分子式 |
C21H23NO |
分子量 |
305.4 g/mol |
IUPAC 名称 |
1-phenyl-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-one |
InChI |
InChI=1S/C21H23NO/c23-21(20-10-5-2-6-11-20)12-7-15-22-16-13-19(14-17-22)18-8-3-1-4-9-18/h1-6,8-11,13H,7,12,14-17H2 |
InChI 键 |
UOCDNTOJCMKTQT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


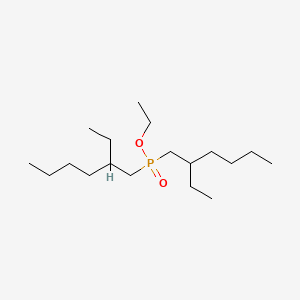
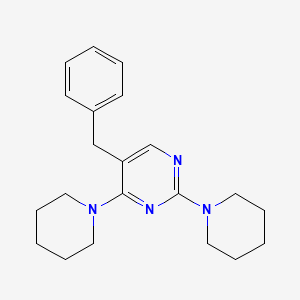


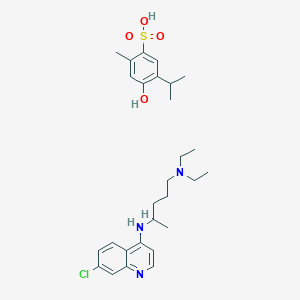


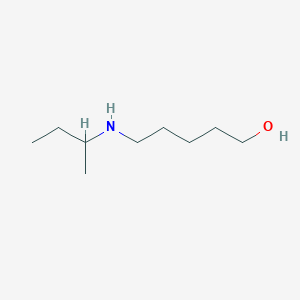
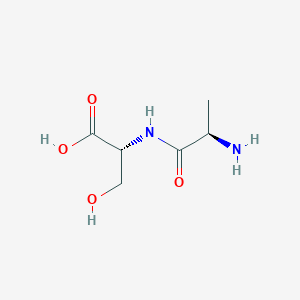
![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)

![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
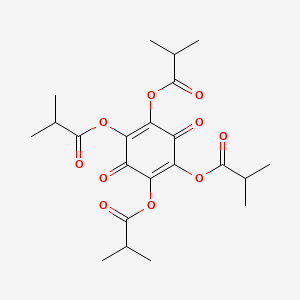
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
